trans-3-Phenylpropen-1-yl-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

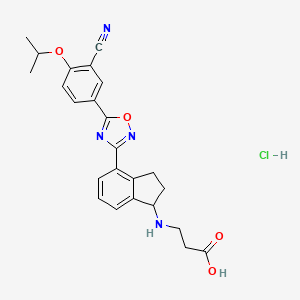

“trans-3-Phenylpropen-1-yl-boronic acid” is a chemical compound with the molecular formula C9H11BO2 . It has an average mass of 161.993 Da and a monoisotopic mass of 162.085205 Da . It is also known by other names such as “(1E)-3-Phenyl-1-propen-1-yl]boronic acid” and “(1E)-3-Phenyl-1-propen-1-yl]borsäure” in German .

Synthesis Analysis

The synthesis of “trans-3-Phenylpropen-1-yl-boronic acid” involves several chemical reactions. It is used as a reactant in carbonylative arylation of allenols, oxidative cross-coupling with (trifluoromethyl)trimethylsilane, Suzuki-Miyaura coupling reactions, three-component reductive coupling with alkynes, and enantioselective conjugation to vinyl 2-pyridylsulfones .Molecular Structure Analysis

The molecular structure of “trans-3-Phenylpropen-1-yl-boronic acid” consists of 9 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms, along with a boron atom . The InChI string representation of the molecule isInChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+ . Chemical Reactions Analysis

“trans-3-Phenylpropen-1-yl-boronic acid” is involved in several chemical reactions. These include carbonylative arylation of allenols, oxidative cross-coupling with (trifluoromethyl)trimethylsilane, Suzuki-Miyaura coupling reactions, three-component reductive coupling with alkynes, and enantioselective conjugation to vinyl 2-pyridylsulfones .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-3-Phenylpropen-1-yl-boronic acid” include a molecular weight of 162.00 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 3, exact mass of 162.0852098 g/mol, monoisotopic mass of 162.0852098 g/mol, topological polar surface area of 40.5 Ų, and heavy atom count of 12 .科学的研究の応用

Organic Synthesis Building Block

“trans-3-Phenylpropen-1-yl-boronic acid” is widely employed as a building block for organic synthesis . It provides a versatile framework for the construction of a variety of organic compounds.

Catalyst for Diverse Reactions

This compound is extensively utilized as a catalyst for diverse reactions . Its unique chemical structure allows it to facilitate a wide range of chemical transformations, enhancing the efficiency and selectivity of these processes.

Ligand for Transition Metal Complexes

“trans-3-Phenylpropen-1-yl-boronic acid” can act as a ligand for transition metal complexes . These complexes are often used in catalysis, materials science, and medicinal chemistry.

Carbonylative Arylation of Allenols

This compound is involved in the carbonylative arylation of allenols . This reaction is a key step in the synthesis of certain types of organic compounds.

Oxidative Cross-Coupling with (Trifluoromethyl)trimethylsilane

“trans-3-Phenylpropen-1-yl-boronic acid” is used in oxidative cross-coupling with (trifluoromethyl)trimethylsilane . This reaction is important in the synthesis of trifluoromethylated compounds, which have applications in pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling Reactions

This compound is a reactant in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds.

Three-Component Reductive Coupling with Alkynes

“trans-3-Phenylpropen-1-yl-boronic acid” is involved in three-component reductive coupling with alkynes . This reaction is a powerful tool for the construction of complex organic structures.

Enantioselective Conjugation to Vinyl 2-Pyridylsulfones

This compound is used in the enantioselective conjugation to vinyl 2-pyridylsulfones . This reaction is a key step in the synthesis of certain types of organic compounds.

Safety and Hazards

特性

IUPAC Name |

[(E)-3-phenylprop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWFDHLFMBIDS-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCC1=CC=CC=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CC1=CC=CC=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Phenylpropen-1-yl-boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)